molecular formula C6H7NaO2S2 B13168842 Sodium 5-ethylthiophene-2-sulfinate

Sodium 5-ethylthiophene-2-sulfinate

Cat. No.: B13168842
M. Wt: 198.2 g/mol
InChI Key: LFOQOWDVRUEUTO-UHFFFAOYSA-M
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Description

Contextualization of Thiophene (B33073) Sulfinates in Heterocyclic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a fundamental heterocyclic compound. youtube.comyoutube.com Its derivatives are prevalent in a wide array of biologically and pharmaceutically active molecules. jmchemsci.com Thiophene sulfinates, such as the sodium salt of 5-ethylthiophene-2-sulfinic acid, are reactive intermediates that serve as valuable building blocks in the synthesis of more complex thiophene-containing structures. nih.gov The position of the sulfinate group on the thiophene ring influences its reactivity and the types of molecules that can be synthesized from it.

The chemistry of thiophene is well-established, with reactions such as sulfonation and reactions with organolithium reagents being commonplace. youtube.com The introduction of a sulfinate group provides a handle for a variety of chemical transformations, expanding the synthetic possibilities for this important heterocycle.

Significance of Organosulfur Compounds in Chemical Research

Organosulfur compounds are a cornerstone of modern chemical research, valued for their diverse applications and unique chemical properties. ontosight.aibritannica.com These compounds are found in everything from pharmaceuticals and agrochemicals to materials science. ontosight.airesearchgate.net The sulfur atom can exist in various oxidation states, leading to a wide range of functional groups, including thiols, sulfides, disulfides, sulfoxides, and sulfones. wikipedia.org

The presence of sulfur imparts specific characteristics to molecules, such as the ability to form strong bonds with other atoms and to participate in a variety of chemical reactions, including oxidation and reduction. ontosight.ai Many natural products contain sulfur, and these compounds often exhibit significant biological activity. wikipedia.org For instance, the amino acids cysteine and methionine are organosulfur compounds essential for life. wikipedia.org In materials science, organosulfur compounds play a crucial role in processes like the vulcanization of rubber. ontosight.ai

Overview of Sulfinate Salts as Versatile Synthetic Precursors

Sulfinate salts, with the general formula RSO₂Na, have emerged as highly versatile and powerful building blocks in organic synthesis. semanticscholar.orgresearchgate.netrsc.org They are generally stable, easy-to-handle solids, making them a practical alternative to more sensitive reagents like sulfonyl chlorides. rsc.org

These salts can act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. rsc.orgrsc.org This versatility allows for the construction of a wide array of sulfur-containing molecules, including sulfones, sulfonamides, and thiosulfonates, through the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. researchgate.netrsc.orgnih.gov The development of new methods for the synthesis of sulfinate salts and their application in novel chemical transformations continues to be an active area of research. researchgate.netresearchgate.net

Below is a table detailing the properties of Sodium 5-ethylthiophene-2-sulfinate:

PropertyValue
CAS Number 1866424-97-6
Molecular Formula C₆H₇NaO₂S₂
Molecular Weight 198.2383 g/mol

Table 1: Properties of this compound. aaronchem.com

A related compound, Sodium thiophene-2-sulfinate, provides a reference for the basic thiophene sulfinate structure.

PropertyValue
CAS Number Not available
Molecular Formula C₄H₃NaO₂S₂
Molecular Weight 170.2 g/mol
IUPAC Name sodium;thiophene-2-sulfinate
SMILES C1=CSC(=C1)S(=O)[O-].[Na+]

Table 2: Properties of Sodium thiophene-2-sulfinate. nih.gov

Properties

Molecular Formula

C6H7NaO2S2

Molecular Weight

198.2 g/mol

IUPAC Name

sodium;5-ethylthiophene-2-sulfinate

InChI

InChI=1S/C6H8O2S2.Na/c1-2-5-3-4-6(9-5)10(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

LFOQOWDVRUEUTO-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=C(S1)S(=O)[O-].[Na+]

Origin of Product

United States

Mechanistic Investigations of Sodium 5 Ethylthiophene 2 Sulfinate Reactivity

Detailed Reaction Mechanisms of Sulfinate Transformations

The reactivity of Sodium 5-ethylthiophene-2-sulfinate is governed by the inherent chemical properties of the sulfinate functional group. This group can undergo homolytic cleavage to generate sulfonyl radicals, act as a potent nucleophile, or engage in catalytic cycles with transition metals. The specific reaction pathway is often dictated by the reaction conditions, including the choice of reagents, catalysts, and solvents.

Sulfonyl Radical Generation and SO₂ Extrusion Pathways

This compound can serve as a precursor to the 5-ethylthiophene-2-sulfonyl radical. This reactive intermediate can be generated through various methods, including single-electron transfer (SET) processes. lookchem.comresearchgate.net Once formed, the sulfonyl radical can participate in a range of radical-mediated transformations. A key subsequent reaction for sulfonyl radicals is the extrusion of sulfur dioxide (SO₂), which leads to the formation of an aryl radical. This desulfonylation process is a critical step in many synthetic applications of sulfinate salts.

The generation of the 5-ethylthiophene-2-sulfonyl radical can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. researchgate.netresearchgate.net For instance, in the presence of a suitable oxidant, the sulfinate anion is oxidized to the corresponding sulfonyl radical. A plausible mechanism involves the transfer of an electron from the sulfinate to the oxidizing agent.

Nucleophilic Reactivity of Sulfinate Salts

This compound is an ambident nucleophile, meaning it can react at two different sites: the sulfur atom and the oxygen atoms. The regioselectivity of the nucleophilic attack is influenced by the nature of the electrophile and the reaction conditions, as described by Hard and Soft Acid and Base (HSAB) theory. Generally, reactions with soft electrophiles favor attack at the sulfur atom, leading to the formation of sulfones, while reactions with hard electrophiles favor attack at the oxygen atoms, resulting in the formation of sulfinate esters. nih.govresearchgate.netrsc.org

The S-nucleophilicity of sodium sulfinates is widely exploited in the synthesis of sulfones through reactions with alkyl halides or other suitable electrophiles. nih.gov In these reactions, the sulfur atom of the sulfinate anion attacks the electrophilic carbon, displacing a leaving group and forming a new carbon-sulfur bond.

Conversely, O-nucleophilicity can be observed in reactions with hard electrophiles such as trialkylsilyl halides or under specific conditions that favor oxygen attack. researchgate.net The formation of sulfinate esters can be a competing pathway in some reactions, and controlling the S- versus O-selectivity is a key aspect of synthetic design.

Transition Metal Catalysis in Sulfinate Reactions

This compound is an effective coupling partner in various transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium. acs.orgrsc.orgnih.govpsu.edu These reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, with the sulfinate group often being extruded as sulfur dioxide in a desulfinative coupling process. The general catalytic cycle for these transformations involves a sequence of fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle typically commences with the oxidative addition of an aryl or heteroaryl halide to a low-valent transition metal complex, most commonly a Pd(0) species. youtube.comyoutube.comyoutube.comyoutube.com This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) intermediate. The rate of oxidative addition can be influenced by the nature of the halide and the electronic properties of the aryl group. youtube.com

Following oxidative addition, the next key step is transmetalation. In this process, the sulfinate salt, in this case, this compound, displaces the halide on the Pd(II) complex. acs.orgnih.gov Mechanistic studies on related heteroaromatic sulfinates have shown that this step can be the turnover-limiting step for certain substrates. acs.orgnih.govresearchgate.net The transmetalation involves the formation of a palladium-sulfinate complex. For heteroaromatic sulfinates like the thiophene (B33073) derivative, the possibility of chelation involving the heteroatom can influence the stability and subsequent reactivity of this intermediate. acs.orgnih.gov

StepDescriptionReactantsIntermediate/Product
Oxidative Addition Insertion of Pd(0) into the Ar-X bond.Ar-X, Pd(0)L₂Ar-Pd(II)(X)L₂
Transmetalation Displacement of the halide by the sulfinate.Ar-Pd(II)(X)L₂, R-SO₂NaAr-Pd(II)(SO₂R)L₂

Table 1: Key steps in the palladium-catalyzed cross-coupling of this compound.

The final step in the productive catalytic cycle is reductive elimination, which results in the formation of the cross-coupled product and regeneration of the active Pd(0) catalyst. youtube.comyoutube.com In the context of desulfinative coupling, this step is preceded by or concerted with the extrusion of sulfur dioxide from the palladium-sulfinate intermediate. The resulting aryl-palladium species then undergoes reductive elimination to form a new carbon-carbon bond. acs.orgnih.gov

For some systems, particularly with heteroaromatic sulfinates, the loss of SO₂ from the palladium(II) sulfinate complex can be the turnover-limiting step. acs.orgnih.govresearchgate.net The facility of this reductive elimination can be influenced by the nature of the ligands on the palladium center and the electronic properties of the coupling partners.

Detailed mechanistic studies on the palladium-catalyzed desulfinative cross-coupling of heteroaromatic sulfinates have provided significant insights into the catalyst's behavior throughout the catalytic cycle. The catalyst resting state, which is the most stable intermediate in the cycle, can vary depending on the nature of the sulfinate.

For carbocyclic sulfinates, the oxidative addition complex has been identified as the catalyst resting state, with transmetalation being the turnover-limiting step. acs.orgnih.gov However, for pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting state, and the subsequent extrusion of SO₂ is turnover-limiting. acs.orgnih.govresearchgate.net Given the structural similarities, it is plausible that the catalytic cycle involving this compound may also proceed through a similar heteroatom-chelated intermediate, potentially making the SO₂ extrusion the rate-determining step. The presence of a base, such as potassium carbonate, has been shown to be crucial in some cases, not only for promoting the reaction but also for scavenging the liberated SO₂. acs.orgnih.gov

Sulfinate TypeCatalyst Resting StateTurnover Limiting Step
CarbocyclicOxidative Addition ComplexTransmetalation
Pyridine-2-sulfinateChelated Pd(II) Sulfinate ComplexSO₂ Extrusion
5-Ethylthiophene-2-sulfinate (Predicted) Chelated Pd(II) Sulfinate Complex SO₂ Extrusion

Table 2: Comparison of catalyst resting states and turnover limiting steps in palladium-catalyzed desulfinative cross-coupling.

Kinetic Studies and Isotope Effects

Kinetic studies are fundamental to elucidating reaction mechanisms, providing insights into the rate-determining steps and the composition of transition states.

The use of isotopically labeled solvents, such as deuterium (B1214612) oxide (D₂O) instead of water (H₂O), can reveal the involvement of solvent molecules and proton transfer steps in a reaction mechanism. chem-station.comnih.gov A kinetic solvent isotope effect (KSIE), expressed as the ratio of the rate constant in the light solvent to that in the heavy solvent (kH/kD), can provide significant clues. chem-station.com For instance, a primary KSIE greater than 1 suggests that a bond to a hydrogen (or deuterium) is being broken in the rate-determining step. youtube.com Conversely, an inverse KSIE (kH/kD < 1) can indicate a pre-equilibrium protonation step or changes in the transition state solvation. chem-station.comnih.gov

In the context of sulfinate reactivity, KSIE studies can help differentiate between various mechanistic proposals. For example, in reactions where the sulfinate acts as a nucleophile, the protonation state of the sulfinate can be crucial. The pKa of the corresponding sulfinic acid influences the concentration of the more nucleophilic sulfinate anion at a given pH. researchgate.net A solvent isotope effect could help to probe the role of proton transfer in activating or deactivating the sulfinate. researchgate.net

While specific KSIE data for this compound were not found in the provided search results, the principles of KSIE analysis are broadly applicable. For example, in the study of the reaction between cysteine and cysteine thiosulfinate ester, the pH-dependent kinetics pointed to the importance of protonation states of the reactants. researchgate.net A similar approach could be employed to study the reactions of this compound to understand the role of the solvent and proton transfer in its reactivity profile.

A parallel competition reaction between a reactant and its deuterated analog (1a and 1a-d5) yielded a kinetic isotope effect (kH/kD) of 2.2, indicating a reversible nucleophilic addition of sulfinates. nih.gov

Table 1: Illustrative Kinetic Isotope Effects in Sulfonation Reactions

ReactionSolventkH/kDReference
Sulfonation of [1,3,5-²H₃]benzene with SO₃Trichlorofluoromethane1.23 ± 0.08 rsc.org
Sulfonation of [1,3,5-²H₃]benzene with SO₃Nitromethane1.34 ± 0.08 rsc.org
Sulfonylation of benzene (B151609) with p-toluenesulfonyl chloride (AlCl₃ catalyzed)Nitromethane1.5 ± 0.1 researchgate.net
Sulfonylation of benzene with p-toluenesulfonyl chloride (AlCl₃ catalyzed)Dichloromethane3.3 ± 0.2 researchgate.net

This table illustrates the range of KIEs observed in related sulfonation reactions, providing a framework for what might be expected in studies involving this compound.

Rate = k [this compound]ˣ [A]ʸ

While specific rate law analyses for reactions involving this compound are not detailed in the provided search results, the general principles of chemical kinetics would apply. The reaction order can provide strong evidence for or against a proposed mechanistic pathway, such as a unimolecular decomposition or a bimolecular collision.

Divergent Reactivity of Thiophene Sulfinates via One- vs. Two-Electron Manifolds

Thiophene sulfinates, including this compound, can exhibit divergent reactivity depending on whether they proceed through a one-electron (radical) or a two-electron (ionic) pathway. nih.gov This dual reactivity allows for the synthesis of different product classes from the same starting materials under different conditions. nih.gov

One-Electron Pathway (Radical): In this manifold, the sulfinate can undergo a single-electron transfer (SET) to generate a sulfonyl radical (RSO₂•). nih.govnih.gov This process can often be initiated by photoredox catalysis or by the formation of an electron donor-acceptor (EDA) complex with a suitable partner, which upon photoexcitation, facilitates the SET. nih.gov The resulting sulfonyl radical is a versatile intermediate that can participate in various addition and cyclization reactions. researchgate.net For instance, the reaction can be completely inhibited by radical scavengers like TEMPO, which is a strong indicator of a radical pathway. rsc.org

Two-Electron Pathway (Ionic): In the two-electron manifold, the sulfinate typically acts as a nucleophile, attacking an electrophilic center. nih.govresearchgate.net This pathway involves the transfer of an electron pair and leads to the formation of sulfones or other sulfur-containing compounds through ionic intermediates. nih.gov The nucleophilicity of the sulfinate anion is a key factor in this type of reactivity. researchgate.net

A study on the divergent reactivity of sulfinates with pyridinium (B92312) salts demonstrated this principle. nih.gov Base-catalyzed cross-coupling led to the direct C4-sulfonylation of pyridines via a two-electron pathway, whereas exposure to visible light initiated a catalyst-free radical pathway, leading to the sulfonative pyridylation of alkenes. nih.gov This highlights how the reaction conditions can be tuned to favor one mechanistic pathway over the other.

Influence of Reaction Conditions on Mechanistic Pathways

The reaction pathway followed by this compound can be significantly influenced by various reaction parameters, including the choice of additives, solvents, and pH.

Additives: The presence of additives can dramatically alter the course of a reaction. For example, the addition of a base can enhance the nucleophilicity of the sulfinate by ensuring it is in its deprotonated form, thereby promoting a two-electron pathway. nih.gov Conversely, the use of a radical initiator or a photosensitizer can facilitate a one-electron pathway. researchgate.net In some cases, additives like molecular iodine can play a dual role, triggering a radical process and also acting as a source of iodine. rsc.org

Solvents: The solvent can influence reaction rates and mechanisms through its polarity, viscosity, and ability to solvate ions and transition states. nih.gov For instance, polar aprotic solvents might be preferred for reactions involving ionic intermediates, while non-polar solvents might be more suitable for certain radical reactions. The choice of solvent can also affect the formation and stability of EDA complexes, which are crucial for some one-electron pathways. nih.gov

pH: The pH of the reaction medium is a critical factor, especially in aqueous or protic solvents, as it determines the protonation state of the sulfinate. researchgate.net The sulfinate anion (RSO₂⁻) is generally a better nucleophile than its corresponding sulfinic acid (RSO₂H). Therefore, at higher pH values where the sulfinate is deprotonated, nucleophilic attack is often favored. researchgate.net However, in some cases, protonation of an oxidant can make it a better electrophile, leading to a bell-shaped pH-rate profile where the maximum rate is observed at a pH between the pKa values of the reactants. researchgate.net

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate and Product Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including thiophene (B33073) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of molecular structures. nih.gov

In the context of thiophene compounds, the chemical shifts of the ring protons are sensitive to the nature and position of substituents. For 2-substituted thiophenes, the ¹H NMR spectra can reveal the electronic effects of the substituent on the thiophene ring. oup.comrsc.org The coupling constants between adjacent protons on the thiophene ring also provide valuable structural information. oup.comoup.com For instance, studies on methyl (substituted 2-thiophenecarboxylate)s have shown that the chemical shifts of the ring protons correlate linearly with those in other substituted thiophenes. oup.com

The ¹³C NMR chemical shifts are also highly informative. The resonance of the carbon atoms in the thiophene ring is influenced by the attached functional groups. rsc.orgchemicalbook.comspectrabase.com For sulfinyl-substituted thiophene monomers, complete ¹H and ¹³C NMR signal assignments are crucial for characterizing the resulting polymers. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Thiophene Derivatives

Compound/Fragment Nucleus Chemical Shift (δ, ppm) Range Key Observations Reference
2-Substituted Thiophenes ¹H Varies with substituent Substituent effects on ring proton chemical shifts are well-documented. oup.comrsc.org
Thiophene Ring Protons ¹H Varies Linear correlation of chemical shifts with those of corresponding protons in other substituted thiophenes. oup.comoup.com
Thiophene Ring Carbons ¹³C ~125-145 Sensitive to substituent effects. chemicalbook.comspectrabase.com
Thiophenemethanimine ¹H 8.22 - 9.65 Shows distinct signals for (E) and (Z) isomers. rsc.org
Thiophenemethanimine ¹³C 162.0 - 164.7 The imine carbon chemical shift differs for (E) and (Z) isomers. rsc.org

This table presents generalized data and specific values will vary based on the exact molecule and solvent.

Infrared (IR) Spectroscopy for Functional Group Evolution in Reaction Monitoring

Infrared (IR) spectroscopy is an indispensable tool for monitoring chemical reactions by detecting changes in functional groups. The absorption of infrared radiation corresponds to the vibrational modes of specific bonds within a molecule, providing a characteristic "fingerprint."

For reactions involving sodium 5-ethylthiophene-2-sulfinate, IR spectroscopy can track the conversion of the sulfinate group (R-SO₂⁻) into other sulfur-containing functionalities. The sulfinate group itself has characteristic stretching frequencies for the S=O bonds. acs.orgresearchgate.net For instance, in sulfonate compounds, which are structurally related to sulfinates, strong absorption bands for the S=O stretch are typically observed in the regions of 1030-1070 cm⁻¹ and 1140-1250 cm⁻¹. researchgate.net The IR spectra of sulfones and related compounds have been extensively studied, providing a rich database for comparison. researchgate.netacs.org

During a reaction, the disappearance of the sulfinate peaks and the appearance of new peaks corresponding to the functional groups of the product (e.g., sulfones, sulfonamides, or thiosulfonates) can be monitored over time to determine reaction completion. oup.comfigshare.com

Table 2: Characteristic IR Absorption Frequencies for Relevant Functional Groups

Functional Group Bond Characteristic Absorption (cm⁻¹) Notes Reference
Sulfinate S=O stretch ~950 - 1150 Can be used to monitor the consumption of the starting material. researchgate.net
Sulfone S=O stretch 1120-1160 (asymmetric), 1300-1350 (symmetric) Appearance of these bands indicates sulfone formation. researchgate.net
Sulfonate S=O stretch 1030-1070, 1140-1250 Structurally similar to sulfinates, providing a reference point. researchgate.net
Thiophene C-H C-H stretch ~3100 Characteristic of the aromatic thiophene ring.
Alkyl C-H C-H stretch ~2850-2960 From the ethyl group.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Formation

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for studying conjugated systems, such as the thiophene ring, and for detecting the formation of charge-transfer complexes.

The UV-Vis spectrum of a thiophene derivative is influenced by the substituents on the ring. nii.ac.jp Electron-donating or electron-withdrawing groups can shift the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, increasing the number of thiophene units in a π-conjugated system leads to a red-shift in the absorption spectra. wiley.com The conjugation between a substituent and the thiophene ring plays a significant role in its electronic spectrum. nii.ac.jp

UV-Vis spectroscopy is also a powerful tool for studying the formation of charge-transfer complexes, which can be crucial intermediates in certain reaction mechanisms. The appearance of new, often broad, absorption bands at longer wavelengths can indicate the formation of such complexes. The properties of polymer films based on thiophene derivatives can be tailored for optical devices by controlling their absorption characteristics in the visible region. rsc.org

Table 3: Typical UV-Vis Absorption Data for Thiophene-Based Systems

System λmax (nm) Range Observation Reference
Thiophene ~235 Fundamental absorption of the thiophene ring. nii.ac.jp
2-Substituted Thiophenes Varies Position and nature of substituent affect λmax. nii.ac.jp
Polythiophenes 400 - 600 Absorption depends on conjugation length and polymer conformation. researchgate.net
Thiophene-based dyes 384 - 542 Absorption red-shifts with an increasing number of thiophene units. wiley.com

Mass Spectrometry (MS) for Reaction Component and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, allowing for the identification of compounds and the elucidation of their structures through fragmentation patterns. nih.gov It is an invaluable tool for analyzing complex reaction mixtures and identifying transient intermediates. acs.orgiaea.orgnih.gov

In the context of organosulfur compounds like this compound, MS can provide the molecular weight of the compound and its derivatives. britannica.com The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. zsmu.edu.uaresearchgate.net For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups. Tandem mass spectrometry (MS/MS) can be used to further investigate the structure of a particular ion by inducing its fragmentation and analyzing the resulting product ions. acs.org

The presence of sulfur can often be inferred from the isotopic pattern, as the ³⁴S isotope has a natural abundance of about 4.4% relative to ³²S. britannica.com Various ionization techniques, such as electrospray ionization (ESI), are suitable for analyzing nonvolatile and thermally labile compounds. acs.org

Table 4: Potential Mass Spectrometric Fragments for Thiophene Sulfinate Derivatives

Ion m/z (relative to molecular ion) Potential Origin Reference
[M+Na]⁺ M+23 Sodium adduct of a neutral molecule
[M-SO₂]⁺ M-64 Loss of sulfur dioxide from the sulfinate or a related group
Thiophene ring fragments Varies Fragmentation of the thiophene ring researchgate.net
Side-chain fragments Varies Loss of fragments from the ethyl group

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination of Derivatives and Intermediates

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure and properties of materials.

While obtaining a single crystal of this compound itself might be challenging, XRD analysis of its crystalline derivatives or stable intermediates can provide invaluable structural insights. figshare.comnih.gov The crystal structures of various thiophene derivatives have been reported, revealing details about their molecular geometry and packing in the solid state. figshare.comresearchgate.netmdpi.comresearchgate.net For example, XRD has been used to determine the conformation of thiophene-based oligomers and their supramolecular packing. researchgate.net The data obtained from XRD can be used to understand how the molecules interact with each other, which can influence the material's bulk properties.

Table 5: Illustrative Structural Parameters from XRD of Thiophene Derivatives

Parameter Typical Value Range Significance Reference
C-S Bond Length ~1.70 - 1.75 Å Indicates the bond order within the thiophene ring.
C=C Bond Length ~1.35 - 1.45 Å Reflects the degree of electron delocalization.
π-π Stacking Distance ~3.4 - 4.0 Å Indicates intermolecular interactions in the solid state. mdpi.com
Inter-lamellar Spacing Varies Provides information on the packing of polymer chains. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection and Characterization of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. nih.gov This makes it an essential tool for studying reaction mechanisms that involve radical intermediates. researchgate.netscielo.org.mxwiserpub.com

Reactions involving sodium sulfinates can proceed through radical pathways, particularly under photochemical or electrochemical conditions. researchgate.netrsc.orgsemanticscholar.org The sulfinate can be oxidized to a sulfonyl radical (R-SO₂•), which can then participate in subsequent reactions. Thiyl radicals (RS•) are another class of sulfur-centered radicals that are important intermediates in many organic reactions. nih.govnih.gov

EPR spectroscopy can provide information about the identity and environment of the radical species. researchgate.netrsc.org The g-factor and hyperfine coupling constants are characteristic parameters that can help to identify the radical. In some cases, short-lived radicals can be detected using spin-trapping techniques, where a more stable radical is formed by reacting the transient radical with a "spin trap" molecule. researchgate.net Operando EPR techniques can even track radical intermediates in real-time during a reaction. nih.gov

Table 6: EPR Parameters for Potential Radical Intermediates

Applications in Advanced Organic Synthesis and Materials Chemistry

Formation of Carbon-Sulfur Bonds for Diverse Organosulfur Compounds

Sodium sulfinates, in general, are powerful precursors for creating a variety of organosulfur compounds. nih.govrsc.orgsemanticscholar.org They can act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.govrsc.orgsemanticscholar.org This versatility extends to sodium 5-ethylthiophene-2-sulfinate, making it a key reagent for synthesizing sulfones, sulfoxides, thiosulfonates, and sulfonamides.

The oxidation of sulfides is a common method for synthesizing sulfoxides and sulfones. researchgate.net However, the direct use of sodium sulfinates provides a more convergent approach. This compound can react with various electrophiles to form sulfones, which are important structural motifs in many biologically active compounds. For instance, the reaction of sodium sulfinates with alkyl halides or other electrophilic partners yields the corresponding sulfones. While direct examples involving the 5-ethyl derivative are not extensively documented in readily available literature, the general reactivity pattern of sodium arylsulfinates is well-established.

The synthesis of sulfoxides, the partially oxidized counterparts of sulfones, can also be achieved using sodium sulfinates, although controlling the oxidation state can be challenging. researchgate.net Some methods have been developed for the chemoselective synthesis of sulfoxides from sulfinates, often involving specific reagents or catalysts to prevent over-oxidation to the sulfone. researchgate.net

Table 1: Representative Synthesis of Sulfones from Sodium Sulfinates

Reactant 1Reactant 2Catalyst/ReagentProductYield (%)Reference
Sodium p-toluenesulfinateStyreneNBS, Waterβ-Keto sulfoneNot specified researchgate.net
Sodium arylsulfinatesImidazopyridinesIodineC-3 sulfonylated imidazopyridinesGood researchgate.net
Sodium sulfinatesVinyl azidesCANα-Sulfonylated ketazinesUp to 96% rsc.org

NBS: N-Bromosuccinimide, CAN: Ceric ammonium (B1175870) nitrate (B79036). This table represents the general reactivity of sodium sulfinates.

Thiosulfonates are a class of organosulfur compounds characterized by an S-S(O)₂ linkage. This compound can be used to synthesize these compounds through several methods. One common approach involves the coupling of a sodium sulfinate with a thiol or a disulfide. For example, copper-catalyzed reactions of sodium sulfinates with thiols or disulfides under aerobic conditions produce thiosulfonates in good to high yields. nih.gov Iron(III) chloride has also been employed as a catalyst for the coupling of thiols with sulfinates. nih.gov

Another method is the disproportionation reaction of sodium sulfinates in the presence of a promoter like boron trifluoride diethyl etherate, which can yield symmetrical thiosulfonates. nih.govgoogle.com This reaction can also be adapted to produce unsymmetrical thiosulfonates by using two different sodium sulfinate starting materials. google.com

Table 2: Selected Methods for Thiosulfonate Synthesis from Sodium Sulfinates

SulfinateCoupling PartnerCatalyst/ReagentProduct TypeYield (%)Reference
Sodium SulfinatesThiolsCuI-Phen·H₂OUnsymmetrical Thiosulfonates40-96% nih.gov
Sodium SulfinatesThiolsFeCl₃Symmetrical & Unsymmetrical Thiosulfonates83-96% nih.gov
Sodium SulfinatesDisulfidesCuI-Phen·H₂OThiosulfonatesGood to high nih.gov
Sodium p-methoxybenzenesulfonate-BF₃·OEt₂Symmetrical Thiosulfonate81% google.com

This table illustrates general methodologies for thiosulfonate synthesis.

Sulfonamides are a critical class of compounds in medicinal chemistry. This compound serves as a precursor for the synthesis of N-substituted 5-ethylthiophene-2-sulfonamides. A straightforward method involves the reaction of the sodium sulfinate with an amine in the presence of an activating agent. For instance, an ammonium iodide-mediated reaction between sodium sulfinates and various primary and secondary amines, as well as anilines, provides the corresponding sulfonamides in moderate to excellent yields. nih.gov This method is valued for its operational simplicity and tolerance of a wide range of functional groups. nih.gov

The synthesis of substituted thiophene-2-sulfonamides has been explored, highlighting the importance of this structural motif. google.com These compounds can be further functionalized to create a diverse library of molecules for biological screening.

Role in Heterocycle Construction and Annulation Reactions

Beyond simple bond formations, this compound can participate in more complex transformations leading to the construction of fused heterocyclic systems. These reactions are particularly valuable for creating novel polycyclic aromatic compounds with interesting electronic and photophysical properties.

While specific examples detailing the use of this compound in the synthesis of dibenzothiophenes are not prevalent, the general strategies for constructing fused thiophene (B33073) systems often involve the cyclization of appropriately substituted thiophene precursors. The sulfonyl group derived from the sulfinate can act as a leaving group or a directing group in such annulation reactions. The synthesis of various 2,5-disubstituted thiophene compounds, which can serve as building blocks for more complex structures, has been reported through various methods. google.comgoogle.comnih.gov

Cascade or tandem reactions are highly efficient processes that allow for the formation of multiple bonds in a single synthetic operation. Sodium sulfinates are known to participate in such reactions. rsc.orgsemanticscholar.orgmdpi.com For example, sulfonyl radicals, which can be generated from sodium sulfinates, can trigger cascade cyclizations. rsc.org

A notable application is the visible-light-induced cascade cyclization of 2-alkynylthioanisoles with sodium sulfinates to produce sulfonated benzothiophenes. mdpi.com This metal- and photocatalyst-free method proceeds under mild conditions and demonstrates good functional group tolerance. mdpi.com Another example is the cerium(IV) ammonium nitrate (CAN) mediated reaction of vinyl azides with sodium sulfinates, which proceeds through a radical C–S/N–N coupling cascade to form α-sulfonylated ketazines. rsc.org These examples underscore the potential of this compound to be employed in sophisticated cascade reactions to build complex molecular architectures.

Utility as Reagents in Advanced Functionalization Reactions (e.g., C-H Functionalization)

This compound emerges as a valuable reagent in advanced functionalization reactions, particularly in the context of C–H functionalization. The thiophene ring is a common motif in medicinally relevant cores and functional materials, making the development of methods for its direct functionalization a significant area of research. nih.gov Methodologies for the sequential and regioselective C-H functionalization of thiophenes have been developed to generate molecular diversity. nih.gov

While direct C-H functionalization of the thiophene ring is a well-established strategy, the sodium sulfinate group offers a distinct reactive handle. researchgate.netmdpi.com Sodium sulfinates are known to participate in a variety of coupling reactions, including those that achieve C-H sulfonylation. nih.govrsc.org For instance, research has shown that sodium (hetero)arylsulfinates can undergo copper-catalyzed C-H disulfonylation of ferroceneamides. nih.gov More directly relevant, 2-thiophenyl sulfinate sodium salts have been successfully employed in three-component reactions to produce arylsulfonyl dibromomethanes, demonstrating their utility in forming new carbon-sulfur bonds through functionalization pathways. nih.gov

The reactivity of this compound can be harnessed in similar transformations. The sulfinate moiety can act as a source of a sulfonyl radical or as a nucleophile, enabling the introduction of the 5-ethylthiophenyl-2-sulfonyl group onto various molecular scaffolds. This capability is crucial for modifying complex molecules at late stages of a synthesis, a key advantage of C-H functionalization strategies. The development of photocatalytic and electrochemical methods has further expanded the scope of reactions involving sodium sulfinates. rsc.org

Development of Novel Synthetic Strategies and Methodologies

This compound is a versatile building block, contributing to the development of novel synthetic strategies and methodologies for creating complex organosulfur compounds. nih.govresearchgate.net Depending on the reaction conditions, sodium sulfinates can function as sulfonylating, sulfenylating, or sulfinylating agents, highlighting their chemical flexibility. nih.gov This has led to their widespread use as coupling partners for constructing S–S, N–S, and C–S bonds. nih.gov

Novel synthetic strategies leveraging sodium sulfinates include:

Radical Disproportionate Coupling: In the presence of an accelerator like boron trifluoride diethyl etherate, sodium sulfinates can undergo a disproportionation coupling reaction to form thiosulfonates. google.com This method is notable for being metal-free and not requiring an external oxidant or reductant. It can be used to synthesize both symmetrical and unsymmetrical thiosulfonates, which are themselves valuable intermediates. nih.govgoogle.com

Multicomponent Reactions: Thiophene sulfinate sodium salts have been utilized in three-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov

One-Pot, Two-Step Syntheses: The thiosulfonate intermediate generated from the disproportionation of sodium sulfinate can be used in situ to synthesize sulfones and sulfonamides, streamlining synthetic processes. google.com

Photoredox and Electrochemical Transformations: Modern synthetic methods, including photoredox catalysis, have been applied to reactions involving sodium sulfinates, enabling transformations under mild conditions. rsc.org

These methodologies showcase the compound's role in advancing synthetic efficiency and expanding the toolbox available to organic chemists for the synthesis of sulfur-containing molecules.

Table 1: Synthetic Transformations Involving Sodium Sulfinates

Reaction Type Bond Formed Typical Products Key Features
Sulfenylation S–S Thiosulfonates Can be catalyzed by CuI or FeCl₃ under aerobic conditions. nih.gov
Sulfonamidation N–S Sulfonamides Forms a crucial functional group in many pharmaceuticals. nih.gov
Sulfone Formation C–S Sulfones (e.g., vinyl, allyl, β-keto) Versatile method for creating stable sulfur-carbon bonds. nih.gov
Disproportionation Coupling S–S Thiosulfonates Metal-free reaction mediated by BF₃·OEt₂. nih.govgoogle.com

Precursors for Organic Electronic Materials and Functional Materials

Thiophene-based molecules are fundamental components in the field of organic electronics due to their excellent semiconductor properties and chemical stability. researchgate.net They form the basis of a vast array of functional materials, including organic field-effect transistors (OFETs), organic solar cells, and sensors. researchgate.netresearchgate.net The development of efficient and scalable syntheses for novel thiophene-containing small molecules and polymers is a primary driver of innovation in this area. researchgate.net

This compound serves as a key precursor in this context. While not typically the final active material itself, it is a valuable building block for the elaboration of more complex, conjugated thiophene systems. The sulfinate group is a versatile functional handle that can be readily converted into other groups or used in cross-coupling reactions to extend the π-conjugated system of the thiophene ring. The synthesis of thiophene-based materials often involves the step-wise construction of oligomers and polymers, a process that relies on having reactive monomers. researchgate.net

For example, thiophene annulation reactions are powerful tools for creating acene(di)thiophenes, which are used as organic semiconductors. researchgate.net The ability to introduce the 5-ethylthiophene-2-sulfonyl moiety or to transform the sulfinate group into another functional group allows for the precise tuning of the electronic properties (e.g., HOMO/LUMO levels), solubility, and solid-state packing of the resulting materials. These properties are critical for the performance of organic electronic devices. The development of new thiophene derivatives is essential for advancing the field, and starting materials like this compound provide a strategic entry point for these syntheses. researchgate.netresearchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Arylsulfonyl dibromomethanes
Thiosulfonates
Sulfones
Sulfonamides
Boron trifluoride diethyl etherate
Copper(I) iodide (CuI)
Iron(III) chloride (FeCl₃)
2-Thiophenyl sulfinate sodium salt

Future Research Trajectories and Emerging Paradigms for Thiophene Sulfinates

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is a cornerstone of future research in thiophene (B33073) sulfinate chemistry. While traditional methods have been established, the focus is shifting towards catalysts that offer superior reactivity, enhanced selectivity, and broader functional group tolerance.

Key Research Areas:

Transition-Metal Catalysis: The use of transition metals in catalysis continues to be a vibrant area of research. Palladium-catalyzed cross-coupling reactions of heteroaromatic sulfinates, including thiophene sulfinates, have been shown to be effective for creating aryl-substituted heteroaromatics in aqueous media without the need for bases or other additives. rsc.org Future work will likely focus on developing catalysts based on more abundant and less toxic metals, such as copper, iron, and nickel. For instance, copper-catalyzed aerobic dimerization of thiols can produce thiosulfonates, which serve as stable precursors to sulfinate anions. organic-chemistry.org

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for organic synthesis. This approach allows for the generation of highly reactive sulfonyl radicals from sulfinates under mild conditions. nih.gov The combination of photoredox catalysis with other catalytic cycles, known as dual catalysis, can enable novel transformations and provide access to complex molecular architectures. Research in this area is expected to expand, exploring new photocatalysts and reaction pathways for the functionalization of thiophene sulfinates.

Asymmetric Catalysis: The synthesis of chiral thiophene-containing molecules is of great interest in medicinal chemistry. nih.gov Asymmetric catalysis offers a direct route to enantiomerically enriched thiophene derivatives. rsc.org Future research will likely focus on the design and application of novel chiral ligands and catalysts for the asymmetric transformation of thiophene sulfinates and their derivatives.

Development of Green Chemistry Principles in Thiophene Sulfinate Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes for thiophene sulfinates and their subsequent applications. The goal is to develop processes that are more environmentally benign, economically viable, and safer to operate.

Core Principles and Research Directions:

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are highly desirable. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a prime example of atom-economical processes.

Use of Safer Solvents and Reagents: A significant effort is being made to replace hazardous solvents and reagents with greener alternatives. researchgate.netsioc-journal.cn Water is an ideal solvent for many chemical reactions due to its low cost, non-toxicity, and non-flammability. sioc-journal.cn The development of water-tolerant catalytic systems for thiophene sulfinate synthesis is a key research objective. rsc.org Additionally, the use of stable and non-toxic precursors, such as thiosulfonates derived from thiols, avoids the handling of toxic sulfur dioxide gas. organic-chemistry.org

Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure are more energy-efficient and sustainable. Photoredox catalysis, which utilizes visible light as an energy source, is a promising approach in this regard.

Waste Reduction: The development of catalytic and one-pot procedures minimizes the number of purification steps and reduces the generation of waste. acs.org

A recent breakthrough in green chemistry is the development of a method to convert thiols and disulfides into sulfonyl fluorides using a highly reactive and easily handled reagent alongside potassium fluoride. This process is environmentally friendly, producing only non-toxic salts as byproducts, and is scalable for industrial applications. osaka-u.ac.jp

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of thiophene sulfinates. researchgate.netyoutube.comyoutube.com When combined with automation, it can revolutionize the way these compounds are produced and optimized. thieme-connect.dethieme-connect.de

Advantages and Future Prospects:

Enhanced Process Control: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. youtube.com

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with highly exothermic or hazardous reactions. youtube.com

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than in batch processes. youtube.com

Automation and High-Throughput Screening: Automated flow chemistry platforms enable the rapid screening of reaction conditions and catalysts, accelerating the optimization process. researchgate.netthieme-connect.de This is particularly valuable for exploring the vast parameter space of complex reactions involving thiophene sulfinates.

The integration of online analytical techniques, such as spectroscopy and chromatography, with automated flow systems allows for real-time reaction monitoring and optimization, paving the way for the development of "smart" chemical synthesizers. thieme-connect.de

Design and Application in Advanced Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from simple starting materials in a single, atom-economical step. researchgate.net The unique reactivity of thiophene sulfinates makes them attractive building blocks for the design of novel MCRs.

Emerging Trends:

Novel Scaffolds: By carefully designing the reaction partners and conditions, MCRs involving thiophene sulfinates can provide access to a wide range of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Diversity-Oriented Synthesis: The combination of MCRs with automated synthesis platforms can facilitate the rapid generation of large libraries of diverse thiophene-containing compounds for biological screening.

Tandem and Cascade Reactions: MCRs can be designed as tandem or cascade processes, where a series of reactions occur sequentially in one pot, further increasing the efficiency and complexity of the transformation.

A recent example of a multicomponent reaction involves the synthesis of sulfilimines from arynes, sulfamides, and thiosulfonates, demonstrating good functional group tolerance and mild reaction conditions. organic-chemistry.org

Computational Design of Thiophene Sulfinate Derivatives with Tailored Electronic Properties and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. researchgate.net In the context of thiophene sulfinates, computational methods can be used to design new derivatives with specific electronic and steric properties tailored for a particular application.

Applications in Thiophene Sulfinate Chemistry:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the mechanisms of reactions involving thiophene sulfinates, helping to rationalize experimental observations and guide the development of new synthetic methods. researchgate.net

Catalyst Design: Computational screening can be used to identify promising catalyst candidates for specific transformations, reducing the need for extensive experimental screening.

Prediction of Properties: The electronic properties of thiophene sulfinate derivatives, such as their HOMO-LUMO gap and dipole moment, can be calculated to predict their reactivity and potential for use in materials science applications. researchgate.netmdpi.com For example, computational studies on thiophene sulfonamide derivatives have been used to predict their nonlinear optical (NLO) properties. researchgate.netmdpi.com

Investigation of Solid-State Reactivity and Potential Applications

While most chemical reactions are carried out in solution, solid-state reactions offer unique opportunities for controlling reactivity and accessing novel products. The investigation of the solid-state reactivity of thiophene sulfinates is an emerging area of research with the potential for significant discoveries.

Potential Research Avenues:

Topochemical Reactions: In the solid state, the reactivity of molecules is often governed by their packing arrangement in the crystal lattice. Topochemical reactions, where the product structure is directly related to the crystal structure of the reactant, can lead to highly selective and stereospecific transformations.

Mechanochemistry: The use of mechanical force, such as grinding or milling, to induce chemical reactions in the absence of a solvent is a green and efficient synthetic method. The application of mechanochemistry to the synthesis and transformation of thiophene sulfinates is a promising area for future exploration.

Solid-State Materials: The self-assembly of thiophene sulfinate derivatives in the solid state could lead to the formation of novel materials with interesting optical, electronic, or mechanical properties.

The future of thiophene sulfinate chemistry is bright, with ongoing research pushing the boundaries of what is possible in terms of synthetic efficiency, selectivity, and sustainability. The convergence of novel catalytic systems, green chemistry principles, advanced reaction platforms, and computational design will undoubtedly lead to the discovery of new and exciting applications for this important class of organosulfur compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.